N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (hereafter referred to as the Target Compound) is a benzoxazolone-derived acetamide featuring a piperidine core substituted with a furan-3-carbonyl group. This analysis compares its structural and functional attributes with similar compounds, focusing on synthetic feasibility, physicochemical properties, and inferred biological activities.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c24-18(12-23-16-3-1-2-4-17(16)28-20(23)26)21-11-14-5-8-22(9-6-14)19(25)15-7-10-27-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWVZQCZLSVAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's basicity and ability to interact with biological targets.
- Furan Moiety : A five-membered aromatic ring that can participate in various chemical reactions, enhancing the compound's reactivity.
- Oxobenzo[d]oxazole Group : This heterocyclic structure may play a critical role in the compound's biological interactions.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| Key Functional Groups | Piperidine, Furan, Oxobenzo[d]oxazole |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes within biological systems. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction or energy metabolism.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological functions.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds have shown promise against various bacterial and fungal pathogens. For instance, piperidine derivatives have been tested against Xanthomonas axonopodis and Fusarium solani with positive results .
- Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties. For example, derivatives that incorporate furan and oxazole moieties have demonstrated cytotoxic effects on cancer cell lines in vitro.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those similar to this compound. The compounds were subjected to in vitro testing against common pathogens affecting crops. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of oxazole-containing compounds were assessed using human cancer cell lines. The results demonstrated that specific modifications to the piperidine structure enhanced cytotoxicity, suggesting a structure–activity relationship that could be leveraged for drug development .
Comparison with Similar Compounds
Key Observations:
- Linker Variations : The Target Compound’s acetamide linker contrasts with propanehydrazide (Evid. 4) or propanamide (Evid. 2) chains in analogs. Acetamide linkers are synthetically favorable and may enhance hydrogen-bonding interactions with target proteins compared to bulkier hydrazides .
- Substituent Effects : The furan-3-carbonyl group on piperidine offers a balance of lipophilicity and metabolic stability, contrasting with naphthalene in NBMP (high lipophilicity) or pyridines in PBPA (polarity). Furan’s electron-rich aromatic system may improve binding specificity in TSPO ligands .
- Synthetic Feasibility : Yields for hydrazide derivatives (Evid. 4: 71–82%) surpass those of propanamide analogs (Evid. 2: 10–18% conversion), suggesting the Target Compound’s acetamide linker may streamline synthesis.
Physicochemical Properties
- Melting Points : Hydrazide derivatives (Evid. 4) exhibit higher melting points (150–204°C) than furan-piperazine analogs (Evid. 10: 160–176°C), likely due to increased hydrogen-bonding capacity in hydrazides. The Target Compound’s melting point remains uncharacterized but may align with acetamide-based TSPO ligands.
- Lipophilicity : The furan group in the Target Compound likely confers moderate logP values, balancing solubility and membrane permeability compared to naphthalene (high logP) or pyridines (low logP).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
